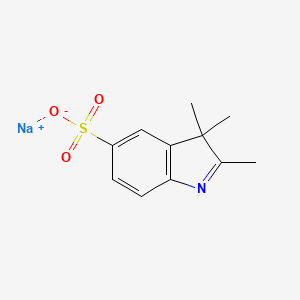

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

説明

Systematic Nomenclature and CAS Registry Number Analysis

The systematic nomenclature of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate follows International Union of Pure and Applied Chemistry guidelines for sulfonated heterocyclic compounds. The official Chemical Abstracts Service registry number 287188-58-3 provides unambiguous identification of this specific sodium salt form, distinguishing it from related compounds and alternative salt forms. The compound is alternatively designated as 3H-indole-5-sulfonic acid, 2,3,3-trimethyl-, sodium salt with a 1:1 stoichiometric ratio, emphasizing the ionic nature of the sodium-sulfonate interaction.

Systematic analysis reveals that the nomenclature explicitly describes the substitution pattern on the indole core structure, where the 2,3,3-trimethyl designation indicates methyl group placement at the 2-position and two methyl groups at the 3-position of the 3H-indole framework. The 5-sulfonate designation specifies the location of the sulfonic acid group, which exists as the sodium salt form under standard conditions. European Community number 891-619-2 provides additional regulatory identification for commercial and research applications.

The systematic naming convention distinguishes this compound from closely related derivatives such as potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, which bears the same organic framework but differs in the counterion, demonstrating the importance of precise nomenclature in chemical identification. Multiple synonyms documented in chemical databases include 2,3,3-trimethylindolenine-5-sulfonic acid and various abbreviated forms, though the full systematic name remains the preferred designation for scientific literature.

特性

IUPAC Name |

sodium;2,3,3-trimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSLTESEMMTYMX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Sulfonation and Neutralization

The most common and industrially relevant method to prepare this compound starts with 2,3,3-trimethylindole as the substrate. The process involves:

- Sulfonation : Introduction of the sulfonic acid group (-SO3H) at the 5-position of the indole ring. This is typically achieved by reacting 2,3,3-trimethylindole with strong sulfonating agents such as sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions.

- Neutralization : The resulting 2,3,3-trimethylindole-5-sulfonic acid is then neutralized with sodium hydroxide (NaOH) to yield the sodium salt.

This method is well-documented in chemical literature and patents, emphasizing the importance of controlling reaction temperature, solvent choice, and reaction time to optimize yield and purity.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Sulfonation | 2,3,3-trimethylindole + SO3 or ClSO3H | 60–100 °C | 2–4 hours | 70–85 |

| Neutralization | Sulfonic acid + NaOH in ethanol/2-propanol | Room temperature | 4 hours | ~39* |

*Example yield from a specific study: 39% under ethanol/2-propanol solvent system at room temperature for 4 hours.

Detailed Synthetic Procedure from Literature

A representative synthesis reported involves:

- Stirring 10.0 g (0.042 mol) of 2,3,3-trimethyl-3H-indole-5-sulfonic acid with 1.67 g (0.042 mol) sodium hydroxide in a mixed solvent of ethanol (30 mL) and 2-propanol (10–100 mL) at room temperature for 4 hours.

- After reaction completion, solvent removal under reduced pressure is followed by washing with 2-propanol to isolate the sodium salt.

- The product is obtained as a solid with characteristic IR peaks (e.g., 3206 cm⁻¹ and 1205 cm⁻¹) confirming sulfonate presence.

Alternative Synthetic Routes and Intermediates

- Hydrazone Cyclization Route : Some patents describe the preparation of 2,3,3-trimethylindolenine intermediates via cyclization of methylisopropyl-ketone-phenylhydrazones in the presence of strong acids (e.g., sulfuric acid). These intermediates can then be sulfonated to yield the sulfonate derivatives.

- Potassium Salt Intermediate : Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is sometimes prepared first by neutralization with potassium hydroxide, which can then be converted to the sodium salt if needed.

- One-Pot Preparation of Sulfonated Indolium Salts : A method involving 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone in acetic acid reflux, followed by precipitation and neutralization, yields sulfonated indolium salts related to the sodium salt compound.

Reaction Conditions and Solvent Systems

| Parameter | Details |

|---|---|

| Solvents | Ethanol, 2-propanol, water mixtures; acetic acid for some intermediate syntheses |

| Temperature Range | Room temperature for neutralization; 60–100 °C for sulfonation and cyclization steps |

| Reaction Time | 2–4 hours for sulfonation; 4 hours for neutralization; up to 12 hours for some intermediates |

| pH Control | Neutralization with NaOH to pH ~7 to form sodium salt |

| Purification | Solvent removal under reduced pressure, washing with 2-propanol, filtration, drying |

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Infrared Spectroscopy (IR) : Characteristic sulfonate peaks at ~3200 cm⁻¹ (O-H stretch) and ~1200 cm⁻¹ (S=O stretch) confirm sulfonate group formation.

- Nuclear Magnetic Resonance (NMR) : Proton NMR data show methyl groups at C2 and C3 positions and aromatic protons consistent with the indole sulfonate structure.

- Yield Optimization : Reaction time, solvent ratios, and temperature critically affect yield; longer reflux or higher acid concentration can improve sulfonation but may reduce purity.

- Purity and Stability : The sodium salt is stable when stored sealed at room temperature in dry conditions.

化学反応の分析

Types of Reactions: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .

科学的研究の応用

Organic Synthesis

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate serves as a valuable reagent in organic synthesis. Its applications include:

- Synthesis of Fluorescent Dyes : It is an intermediate in producing far-red fluorescent cyanine dyes essential for biomedical imaging applications. These dyes are crucial for high-resolution imaging techniques used in cellular biology .

- Linker in Complex Molecule Formation : The sulfonate group allows it to act as a linker that facilitates the connection of various biological molecules, enhancing the development of complex structures with unique properties .

Biological Applications

In biological research, this compound is employed for:

- Imaging Techniques : As a fluorescent dye, it aids in visualizing biological processes in real-time during live-cell studies. Its fluorescence properties enable detailed imaging of cellular structures and functions .

- Drug Development : The compound's ability to modify the solubility and stability of therapeutic agents makes it useful in drug delivery systems. Research indicates that formulations incorporating this compound show improved bioavailability of active pharmaceutical ingredients .

Industrial Applications

The compound finds utility in various industrial processes:

- Production of Dyes and Pigments : It plays a role as an intermediate in dye synthesis, extending to the manufacturing of pigments used across different products .

- Chemical Manufacturing : Its reactivity allows it to be involved in producing other industrial chemicals due to its ability to form stable compounds .

Table 1: Summary of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Organic Synthesis | Intermediate for fluorescent dyes | Essential for biomedical imaging |

| Biological Research | Fluorescent dye for live-cell imaging | Enables real-time visualization |

| Drug Development | Enhances solubility and stability of drugs | Improves bioavailability of therapeutic agents |

| Industrial Processes | Dye synthesis and pigment production | Contributes to various consumer products |

Case Studies

- Fluorescent Imaging Studies :

- Drug Delivery Systems :

作用機序

The exact mechanism of action of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is not well-documented. its effects are likely mediated through its strong acidic properties and its ability to participate in various chemical reactions. The compound may interact with molecular targets and pathways involved in these reactions, but further research is needed to elucidate these mechanisms.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between sodium 2,3,3-trimethyl-3H-indole-5-sulfonate and analogous indole derivatives:

| Compound | CAS Number | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | 132557-72-3 | -SO₃⁻ at C5, -CH₃ at C2, C3, C3' | High water solubility, ionic character, pH stability | Fluorescent dyes, drug delivery, biological imaging |

| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | 184351-56-2 | -SO₃⁻ at C5, K⁺ counterion | Lower solubility in organic solvents compared to Na⁺ salt | Microwave synthesis of quaternary heterocyclic salts |

| 5-Chloro-2,3,3-trimethyl-3H-indole | 3484-22-8 | -Cl at C5 | Lipophilic, electron-withdrawing group | Intermediate for hydrophobic drug candidates |

| 2,3,3-Trimethyl-5-nitro-3H-indole | 773-63-7 | -NO₂ at C5 | Strong electron-withdrawing, redox-active | Explosives research, charge-transfer complexes |

| 1,2,3,3-Tetramethyl-3H-indolium iodide | N/A | Quaternary ammonium, -CH₃ at C1 | Cationic, thermally stable | Ionic liquids, catalysis |

| 5-Ethynyl-2,3,3-trimethyl-3H-indole | N/A | -C≡CH at C5 | Click chemistry compatibility | Molecular materials, polymer conjugation |

Structural and Functional Analysis

- Sulfonate Group vs. Halogen/Nitro Substituents : The sulfonate group confers superior water solubility and ionic interactions, making the sodium salt ideal for aqueous-phase reactions and biological applications. In contrast, chloro and nitro derivatives are more lipophilic, favoring organic synthesis or applications requiring electron-deficient aromatic systems .

- Counterion Effects : The sodium salt exhibits higher solubility in water compared to its potassium analog (CAS: 184351-56-2), which is preferred in microwave-assisted quaternization reactions due to its controlled precipitation behavior .

- Reactivity : The sulfonate group stabilizes intermediates via resonance and inductive effects, enabling efficient alkylation or condensation reactions (e.g., cyanine dye synthesis) . Nitro or ethynyl substituents, however, enable distinct pathways like redox chemistry or alkyne-azide cycloadditions .

Physicochemical Properties

- Solubility : this compound dissolves readily in water (>100 mg/mL), whereas the nitro derivative (CAS: 773-63-7) is soluble only in aprotic solvents like DMF .

- Stability : The sulfonate group enhances stability across a broad pH range (2–12), unlike esters or amides, which hydrolyze under acidic/basic conditions .

Research Findings and Data

Spectroscopic Data

生物活性

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a sulfonated derivative of indole that exhibits a range of biological activities. This compound's unique structure enhances its solubility and reactivity, making it valuable in various biochemical applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H18NNaO6S2 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | Sodium; 2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |

| InChI Key | RANLTMVHUAJMKY-UHFFFAOYSA-M |

The presence of multiple sulfonate groups contributes to its high solubility in aqueous environments, which is crucial for its biological applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Sulfonation : The starting material, 2,3,3-trimethylindole, undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.

- Alkylation : The sulfonated indole is alkylated with 3-chloropropylsulfonic acid to introduce the sulfonatopropyl group.

- Neutralization : The final product is obtained by neutralizing the compound with sodium hydroxide to yield the sodium salt form.

This compound acts through several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

- Fluorescent Probe : It is often used as a fluorescent probe in biochemical assays due to its ability to bind to biological molecules and emit fluorescence .

The sulfonate groups enhance the compound's binding affinity and solubility, facilitating its interaction with target biomolecules.

Biological Activity

This compound has been studied for various biological activities:

- Antioxidant Properties : Research indicates that compounds similar to this indole derivative exhibit significant antioxidant activity. For example, studies have shown that related compounds can reduce oxidative stress markers in cellular models .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Studies

-

Antioxidant Evaluation :

A study evaluated the antioxidant capacity of this compound using DPPH assays. The results indicated a substantial reduction in DPPH free radicals at varying concentrations, suggesting strong antioxidant potential. -

Fluorescent Applications :

In a biochemical assay involving live cell imaging, this compound was utilized as a fluorescent marker. The compound successfully highlighted cellular structures without significant cytotoxicity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Solubility | Biological Activity |

|---|---|---|

| This compound | High | Antioxidant & Antimicrobial |

| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | Moderate | Limited studies available |

The sodium salt form displays superior solubility compared to its potassium counterpart, enhancing its applicability in biological systems.

Q & A

Q. What are the established synthesis protocols for Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, and how can purity be ensured?

Synthesis typically involves sulfonation and alkylation of indole derivatives. A common approach includes:

- Reaction Setup : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., CuI for click chemistry in related indole syntheses) .

- Purification : Column chromatography with gradients like 70:30 ethyl acetate:hexane to isolate the product .

- Purity Validation :

Q. What analytical methods are critical for characterizing this compound?

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How can this compound be utilized as a reactant or catalyst in organic synthesis?

- Sulfonation Reactions : Acts as a sulfonate donor in nucleophilic substitutions. For example, coupling with alkyl halides under basic conditions (e.g., K2CO3 in DMF at 60°C) .

- Click Chemistry : Ethynyl derivatives (e.g., 5-Ethynyl-2,3,3-trimethyl-3H-indole) enable Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Photophysical Studies : Its indole core facilitates UV-vis absorption/emission studies in polar solvents (λmax ~270–300 nm) .

Q. What methodologies enable its application as a biological probe?

- Bioconjugation :

- Imaging Applications :

Q. How should researchers address discrepancies in reported solubility or stability data?

Q. What experimental designs are recommended for studying its interactions with biomolecules?

- Binding Assays :

- Control Experiments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。